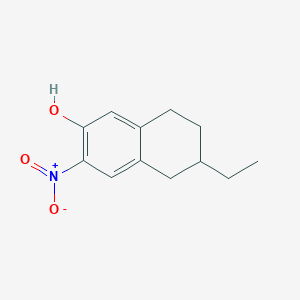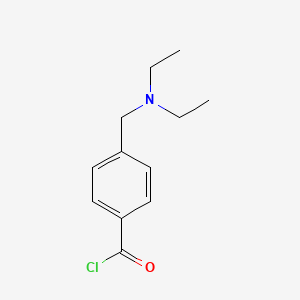![molecular formula C17H16O5 B8320750 [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid](/img/structure/B8320750.png)
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid is an organic compound that features a phenylacetic acid core with a methoxycarbonylbenzyl ether substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-hydroxyphenylacetic acid with 2-(methoxycarbonyl)benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the benzyl ether linkage.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free acid form of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or activating specific enzymes or receptors. The methoxycarbonylbenzyl ether group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic Acid: Lacks the methoxycarbonylbenzyl ether group, making it less complex.
Benzyl Acetate: Contains a benzyl ester group but lacks the phenylacetic acid core.
Methoxycarbonylbenzyl Alcohol: Contains the methoxycarbonylbenzyl group but lacks the phenylacetic acid core.
Uniqueness
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid is unique due to the presence of both the phenylacetic acid core and the methoxycarbonylbenzyl ether group
Propriétés
Formule moléculaire |
C17H16O5 |
|---|---|
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
2-[4-[(2-methoxycarbonylphenyl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C17H16O5/c1-21-17(20)15-5-3-2-4-13(15)11-22-14-8-6-12(7-9-14)10-16(18)19/h2-9H,10-11H2,1H3,(H,18,19) |
Clé InChI |
UBFBCWXZPLMOHR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Methyl-benzo[b]thiophen-2-yl)-ethanol](/img/structure/B8320695.png)








![2-(2-Butyl-3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetic Acid](/img/structure/B8320784.png)

